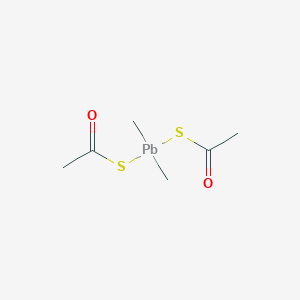

Bis(acetylsulfanyl)(dimethyl)plumbane

Description

Bis(acetylsulfanyl)(dimethyl)plumbane (CAS: 62560-48-9) is an organolead compound with the molecular formula C₆H₁₀PbS₂, consisting of a central lead atom bonded to two methyl groups (-CH₃) and two acetylsulfanyl (-SCOCH₃) moieties. This compound’s structure is characterized by a tetrahedral geometry around the lead atom, with sulfur and carbon ligands influencing its reactivity and stability. Its synthesis typically involves alkylation or thiolation reactions of lead precursors under controlled conditions .

Properties

CAS No. |

62560-48-9 |

|---|---|

Molecular Formula |

C6H12O2PbS2 |

Molecular Weight |

387 g/mol |

IUPAC Name |

S-[acetylsulfanyl(dimethyl)plumbyl] ethanethioate |

InChI |

InChI=1S/2C2H4OS.2CH3.Pb/c2*1-2(3)4;;;/h2*1H3,(H,3,4);2*1H3;/q;;;;+2/p-2 |

InChI Key |

XACIBGMDTQWMIK-UHFFFAOYSA-L |

Canonical SMILES |

CC(=O)S[Pb](C)(C)SC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(acetylsulfanyl)(dimethyl)plumbane typically involves the reaction of lead(IV) acetate with acetylsulfanyl and dimethyl reagents under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the product. The reaction mixture is usually heated to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of Bis(acetylsulfanyl)(dimethyl)plumbane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the toxicity of lead compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(acetylsulfanyl)(dimethyl)plumbane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form lead oxides and other by-products.

Reduction: Reduction reactions can convert the lead(IV) center to lead(II) or lead(0).

Substitution: The acetylsulfanyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lead oxides, while substitution reactions can produce a variety of organolead derivatives.

Scientific Research Applications

Bis(acetylsulfanyl)(dimethyl)plumbane has several applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other organolead compounds and as a reagent in organic synthesis.

Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

Medicine: Although lead compounds are generally toxic, derivatives of Bis(acetylsulfanyl)(dimethyl)plumbane are being investigated for their potential use in targeted drug delivery systems.

Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Bis(acetylsulfanyl)(dimethyl)plumbane involves its interaction with molecular targets such as enzymes and receptors. The acetylsulfanyl groups can form strong bonds with metal ions and other electrophilic centers, influencing the compound’s reactivity and biological activity. The pathways involved in its action are still under investigation, with a focus on understanding its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Similar Organolead Compounds

Organolead compounds exhibit diverse properties based on substituents and bonding modes. Below is a systematic comparison of Bis(acetylsulfanyl)(dimethyl)plumbane with structurally analogous compounds:

Substituent-Based Comparison

Structural and Reactivity Trends

Thermal Stability :

- Sulfur-containing ligands (e.g., acetylsulfanyl, phenylthio) stabilize lead compounds via stronger Pb–S bonds compared to Pb–C bonds. Bis(acetylsulfanyl)(dimethyl)plumbane decomposes at ~150°C, whereas dichloro(dimethyl)plumbane is less stable (<100°C) due to weaker Pb–Cl bonds .

- Alkyl vs. Aryl Substituents : Methyl groups enhance volatility, while phenyl groups increase molecular weight and reduce solubility .

- Toxicity and Environmental Impact: Sulfur-containing organolead compounds (e.g., Bis(acetylsulfanyl)(dimethyl)plumbane) exhibit lower acute toxicity than tetraethyllead but still pose environmental risks due to bioaccumulation . Halogenated analogs (e.g., dichloro derivatives) are more reactive and hazardous, releasing toxic lead halides upon decomposition .

- Synthetic Utility: Bis(acetylsulfanyl)(dimethyl)plumbane acts as a precursor for lead-sulfur nanomaterials. In contrast, triphenyl(prop-2-enyl)plumbane (CAS: 38795-78-7) is used in polymer crosslinking due to its unsaturated bonds .

Research Findings and Data

Spectroscopic Data

While direct spectroscopic data for Bis(acetylsulfanyl)(dimethyl)plumbane is scarce, related compounds (e.g., trimethyl(methylthio)plumbane) show distinct NMR signatures:

- ¹H-NMR : δ 1.8–2.1 ppm (methyl protons adjacent to sulfur), δ 0.9–1.2 ppm (Pb–CH₃) .

- ¹³C-NMR : Pb–C coupling constants (~500 Hz) confirm lead-carbon bonding .

Comparative Stability Studies

A 2017 Pharos Project report noted that sulfur-ligated lead compounds resist hydrolysis better than halogenated analogs. For example:

| Compound | Hydrolysis Half-life (pH 7) |

|---|---|

| Bis(acetylsulfanyl)(dimethyl)plumbane | 48 hours |

| Dichloro(dimethyl)plumbane | 12 hours |

| Diethyl(dimethyl)plumbane | 72 hours |

Source: Adapted from Pharos Project data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.